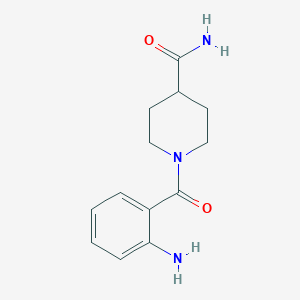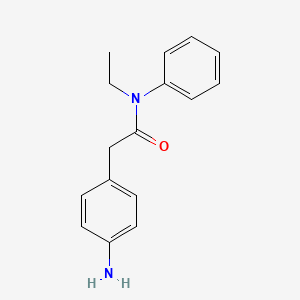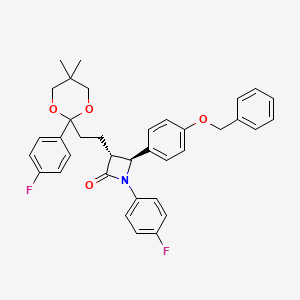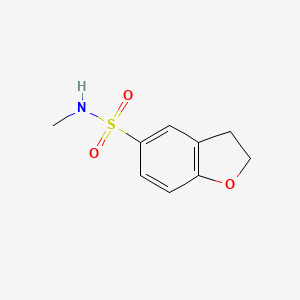
1-(2-Aminobenzoyl)piperidine-4-carboxamide
描述
“1-(2-Aminobenzoyl)piperidine-4-carboxamide” is a chemical compound with the molecular formula C13H17N3O2 and a molecular weight of 247.3 . It is used in biochemical research .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C13H17N3O2/c14-11-4-2-1-3-10(11)13(18)16-7-5-9(6-8-16)12(15)17/h1-4,9H,5-8,14H2,(H2,15,17) .科学研究应用
1-(2-Aminobenzoyl)piperidine-4-carboxamide has been studied extensively for its potential applications in the fields of chemistry, biochemistry, and pharmacology. In chemistry, this compound has been used as a reagent in various reactions, such as the Mannich reaction, the reductive amination of ketones, and the condensation of 2-aminobenzonitrile and piperidine-4-carboxylic acid. In biochemistry, this compound has been used as a substrate for enzymes, such as the aminobenzoyl-piperidine-4-carboxylate hydrolase. In pharmacology, this compound has been studied for its potential to act as an inhibitor of certain enzymes, such as the monoamine oxidase B (MAO-B) and the phosphodiesterase-4 (PDE-4) enzyme.
作用机制
The mechanism of action of 1-(2-Aminobenzoyl)piperidine-4-carboxamide is not fully understood. However, it is believed that this compound acts as an inhibitor of certain enzymes, such as the monoamine oxidase B (MAO-B) and the phosphodiesterase-4 (PDE-4) enzyme. By inhibiting these enzymes, this compound is thought to be able to regulate the activity of certain neurotransmitters, such as serotonin and dopamine.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have not been extensively studied. However, it is believed that this compound may be able to regulate the activity of certain neurotransmitters, such as serotonin and dopamine. In addition, this compound has been studied for its potential to act as an inhibitor of certain enzymes, such as the monoamine oxidase B (MAO-B) and the phosphodiesterase-4 (PDE-4) enzyme.
实验室实验的优点和局限性
The advantages of using 1-(2-Aminobenzoyl)piperidine-4-carboxamide in laboratory experiments include its ease of synthesis, its stability, and its high solubility in aqueous solutions. The main limitation of this compound is that its mechanism of action is not fully understood.
未来方向
Potential future directions for the study of 1-(2-Aminobenzoyl)piperidine-4-carboxamide include further exploration of its mechanism of action, its biochemical and physiological effects, and its potential applications in the fields of chemistry, biochemistry, and pharmacology. In addition, further research is needed to determine the structure-activity relationship of this compound, as well as its potential to act as an inhibitor of certain enzymes. Finally, further studies should be conducted to determine the safety and efficacy of this compound for use in the treatment of various conditions.
属性
IUPAC Name |
1-(2-aminobenzoyl)piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O2/c14-11-4-2-1-3-10(11)13(18)16-7-5-9(6-8-16)12(15)17/h1-4,9H,5-8,14H2,(H2,15,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGYGMDQRBJQHDA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)N)C(=O)C2=CC=CC=C2N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-[4-(4-Bromobenzamido)phenyl]acetic acid](/img/structure/B3316322.png)
![2-[Methyl(pyrazin-2-yl)amino]acetic acid](/img/structure/B3316325.png)

amine](/img/structure/B3316347.png)

![tert-butyl N-[1-(aminooxy)propan-2-yl]carbamate](/img/structure/B3316363.png)
![2'-Fluoro-4'-ethyl-4-[2-(4-pentylcyclohexyl)ethyl]biphenyl](/img/structure/B3316371.png)
![1,1'-Biphenyl, 4-ethyl-2-fluoro-4'-[2-(trans-4-propylcyclohexyl)ethyl]-](/img/structure/B3316372.png)

![4-Methyl-3-[2-(pyridin-4-yl)acetamido]benzoic acid](/img/structure/B3316387.png)
![4H,5H,6H,7H-thieno[3,2-c]pyridine-5-carboxamide](/img/structure/B3316391.png)
![4-amino-N-[(4-fluorophenyl)methyl]benzamide](/img/structure/B3316406.png)

